4-Nitrophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Carbamates and Ureas

-NPI reacts readily with amines and alcohols, forming substituted carbamates and ureas, respectively. These functional groups are prevalent in various pharmaceuticals and natural products.

- Carbamate synthesis: 4-NPI can be used to synthesize carbamate derivatives, which often possess biological activity. For instance, a study describes its use in the preparation of 4-aminophenyl carbamic acid methyl ester, a potential precursor for drug development [].

- Urea synthesis: 4-NPI can be employed to create urea derivatives with p-nitrobenzene units. These compounds find applications in various fields, including material science and medicinal chemistry [].

The nitrophenyl group (-NO2) in 4-NPI acts as a useful tag in various research applications. Due to its unique properties, the nitrophenyl group allows for:

- Detection and identification: The nitrophenyl group facilitates the detection and identification of the modified molecule using various spectroscopic techniques, such as ultraviolet-visible (UV-Vis) spectroscopy [].

- Modification of reactivity: The electron-withdrawing nature of the nitro group affects the reactivity of the attached molecule, allowing for further tailored reactions in downstream research.

Other Research Applications

Beyond the aforementioned applications, 4-NPI finds use in various other research areas, including:

- Synthesis of heterocyclic compounds: 4-NPI can be used as a building block in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring [].

- Study of protein-ligand interactions: The nitrophenyl group can be attached to biomolecules like proteins to study their interactions with other molecules, such as potential drugs [].

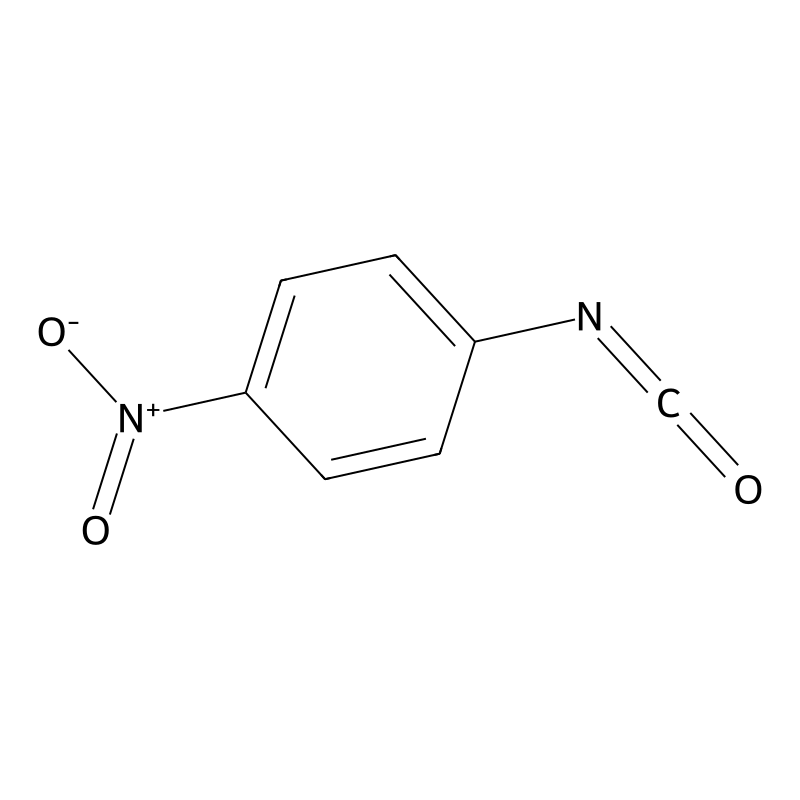

4-Nitrophenyl isocyanate is an organic compound with the molecular formula C₇H₄N₂O₃, characterized by a nitro group attached to a phenyl isocyanate. The compound is also known as 1-isocyanato-4-nitrobenzene and has a CAS Registry Number of 100-28-7. It appears as a solid at room temperature, with a melting point of approximately 58 °C and a boiling point of 162 °C at reduced pressure . The compound is notable for its reactivity due to the presence of the isocyanate functional group, which participates in various

4-NPI is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: 4-NPI is harmful if swallowed or inhaled. It can cause skin and eye irritation, respiratory problems, and allergic reactions [].

- Flammability: Not readily flammable but can decompose upon heating, releasing toxic fumes.

- Reactivity: Reacts with water to release carbon dioxide and toxic isocyanuric acid [].

Recommendations for Safe Handling:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 4-NPI.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from heat, moisture, and incompatible materials.

- Properly dispose of waste according to local regulations.

4-Nitrophenyl isocyanate is primarily involved in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the isocyanate group. This reactivity allows it to form ureas and carbamates when reacted with amines or alcohols. Additionally, it can undergo cycloaddition reactions, contributing to the synthesis of more complex organic molecules .

Common Reactions:- Nucleophilic Addition: Reacts with amines to form urea derivatives.

- Cycloaddition: Can participate in [2+2] cycloadditions with alkenes.

- Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and carbon dioxide.

The biological activity of 4-nitrophenyl isocyanate has been studied in various contexts. It exhibits toxicity, particularly as an irritant to skin and mucous membranes. Its acute toxicity is classified as harmful if swallowed, and it can cause skin irritation upon contact . Research indicates that compounds containing isocyanate groups can have significant effects on biological systems, including potential mutagenic properties.

4-Nitrophenyl isocyanate can be synthesized through several methods:

- From p-Nitrophenyl Carbamyl Chloride: This method involves the conversion of p-nitrophenyl carbamyl chloride to 4-nitrophenyl isocyanate through recrystallization from hot carbon tetrachloride .

- Direct Reaction with Phosgene: Another synthetic route involves reacting p-nitroaniline with phosgene, leading to the formation of the corresponding isocyanate .

- Using Sodium Isocyanate: A more straightforward approach can involve treating p-nitrophenol with sodium isocyanate under acidic conditions.

4-Nitrophenyl isocyanate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Analytical Chemistry: Used in derivatization reactions for analytical applications, particularly in chromatography.

- Polymer Chemistry: Employed in the production of polyurethanes and other polymeric materials due to its reactive nature.

Research into the interactions of 4-nitrophenyl isocyanate has revealed its potential for forming stable complexes with various nucleophiles. Studies have shown that it can interact with amino acids and proteins, leading to modifications that may affect their biological functions. Its ability to react with thiols and amines makes it a useful tool for probing biological systems and studying protein interactions .

Several compounds are structurally or functionally similar to 4-nitrophenyl isocyanate. Below are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| p-Nitrophenol | Phenolic compound | Precursor for synthesis; less reactive than isocyanates. |

| Phenyl isocyanate | Isocyanate | Similar reactivity but lacks the nitro group. |

| 4-Aminophenyl isocyanate | Isocyanate | Contains an amino group; used in similar applications but more reactive towards electrophiles. |

| 2,4-Dinitrophenyl isocyanate | Dinitro compound | Increased reactivity due to multiple nitro groups; used in similar synthetic pathways. |

Uniqueness

4-Nitrophenyl isocyanate's uniqueness lies in its combination of both nitro and isocyanate functional groups, which grants it distinctive reactivity patterns not found in simpler compounds like phenyl isocyanate or p-nitrophenol. This allows it to participate in a wider range of

XLogP3

Melting Point

GHS Hazard Statements

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (95.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard